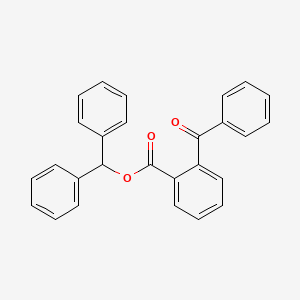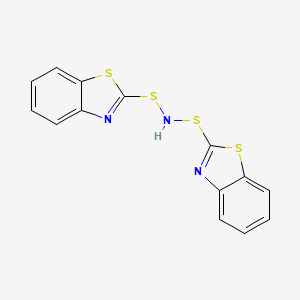
2,2'-(Azanediyldisulfanediyl)bis(1,3-benzothiazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Azanediyldisulfanediyl)bis(1,3-benzothiazole) is a compound belonging to the benzothiazole family, which is known for its diverse biological and chemical properties. This compound features a unique structure with two benzothiazole rings connected by a disulfide bridge and an amine group, making it an interesting subject for various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Azanediyldisulfanediyl)bis(1,3-benzothiazole) can be achieved through several methods. One common approach involves the reaction of 2-aminobenzenethiol with aldehydes or ketones, followed by oxidation to form the disulfide bridge . Another method includes the use of α-keto acids and 2,2’-disulfanediyldianiline as substrates, with sodium metabisulfite as a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance efficiency and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(Azanediyldisulfanediyl)bis(1,3-benzothiazole) undergoes various chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The benzothiazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
Applications De Recherche Scientifique
2,2’-(Azanediyldisulfanediyl)bis(1,3-benzothiazole) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for investigating biological processes and interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2,2’-(Azanediyldisulfanediyl)bis(1,3-benzothiazole) involves its interaction with various molecular targets and pathways. The disulfide bridge can undergo redox reactions, influencing cellular redox states and signaling pathways. The benzothiazole rings can interact with proteins and enzymes, modulating their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminobenzenethiol: A precursor in the synthesis of benzothiazole derivatives.
2,2’-Disulfanediyldianiline: Another compound with a disulfide bridge and aromatic rings.
Uniqueness
2,2’-(Azanediyldisulfanediyl)bis(1,3-benzothiazole) is unique due to its combination of a disulfide bridge and benzothiazole rings, which confer distinct chemical and biological properties. This structure allows for versatile applications in various fields, setting it apart from other similar compounds .
Propriétés
Numéro CAS |
24345-91-3 |
|---|---|
Formule moléculaire |
C14H9N3S4 |
Poids moléculaire |
347.5 g/mol |
Nom IUPAC |
2-(1,3-benzothiazol-2-ylsulfanylamino)sulfanyl-1,3-benzothiazole |
InChI |
InChI=1S/C14H9N3S4/c1-3-7-11-9(5-1)15-13(18-11)20-17-21-14-16-10-6-2-4-8-12(10)19-14/h1-8,17H |
Clé InChI |
TUGNJQQBAQIYGY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)SNSC3=NC4=CC=CC=C4S3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-2,5,8,9-tetraaza-1-silabicyclo[3.3.3]undecane](/img/structure/B14692821.png)


![Bicyclo[3.1.0]hexane-1-carbonitrile](/img/structure/B14692834.png)

![3-[2-(3,6-Dihydropyridin-1(2H)-yl)ethyl]-1H-indole](/img/structure/B14692850.png)
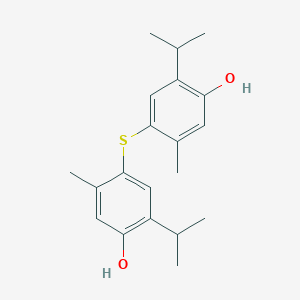
![4-[(E)-(4-Propylphenyl)diazenyl]phenyl heptanoate](/img/structure/B14692867.png)
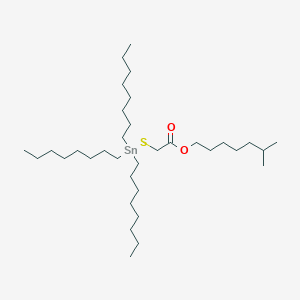
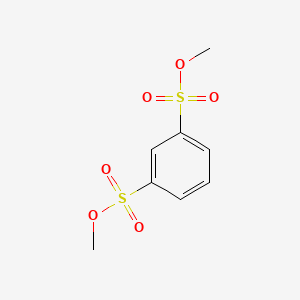
![Methyl 4-[(3-amino-2-hydroxyiminopropyl)-methylamino]benzoate](/img/structure/B14692887.png)
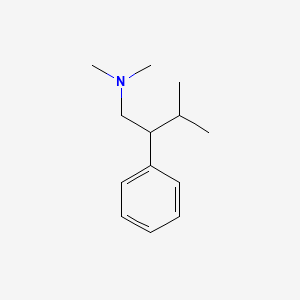
phosphanium bromide](/img/structure/B14692895.png)
